molecular formula C19H21BN2O3 B13950019 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine

Cat. No.: B13950019
M. Wt: 336.2 g/mol
InChI Key: CUMCALQURDETOV-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Electrophiles: For substitution reactions.

Major Products

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Used in the development of pharmaceutical compounds.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product .

Properties

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-5-amine

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-11-14(21)9-10-16(15)23-17/h5-11H,21H2,1-4H3

InChI Key

CUMCALQURDETOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)N

Origin of Product

United States

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